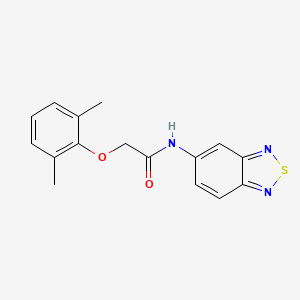
5-(4-bromophenyl)-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromophenyl)-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound It belongs to the class of oxazole carboxamides, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS).
Formation of the benzoxazine moiety: This can be synthesized through a condensation reaction involving an amine and a carbonyl compound.
Coupling reactions: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the benzoxazine moiety.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
化学
化学において、この化合物は、より複雑な分子の合成のための構成単位として使用することができます。その独特の構造は、有機合成における貴重な中間体となります。
生物学
生物学的研究において、同様の構造を持つ化合物は、酵素阻害剤または受容体モジュレーターとしての可能性について研究されてきました。この化合物は、同様の活性を調べることができます。
医学
医薬品研究では、この化合物の潜在的な治療効果について探索することができます。オキサゾール環とベンゾオキサジン環を持つ化合物は、癌や炎症性疾患などの様々な病気の治療に有望な結果を示しています。
産業
産業において、この化合物は、新素材の開発や特殊化学品の合成のための前駆体として使用することができます。
作用機序
5-(4-ブロモフェニル)-N-(4-エチル-3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾオキサジン-6-イル)-1,2-オキサゾール-3-カルボキサミドの作用機序は、その特定の生物学的標的に依存します。一般的に、同様の構造を持つ化合物は、タンパク質、酵素、または受容体と相互作用して、その活性を調節することができます。ブロモフェニル基は、結合親和性を高める可能性がありますが、オキサゾール環とベンゾオキサジン環は、相互作用の全体的な安定性と特異性に貢献する可能性があります。
類似化合物との比較
類似化合物
- 5-(4-クロロフェニル)-N-(4-エチル-3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾオキサジン-6-イル)-1,2-オキサゾール-3-カルボキサミド
- 5-(4-フルオロフェニル)-N-(4-エチル-3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾオキサジン-6-イル)-1,2-オキサゾール-3-カルボキサミド
比較
その類似体と比較して、5-(4-ブロモフェニル)-N-(4-エチル-3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾオキサジン-6-イル)-1,2-オキサゾール-3-カルボキサミドは、臭素原子の存在により、異なる反応性と生物学的活性を示す可能性があります。臭素は塩素やフッ素よりも大きく、電気陰性度が高いため、化合物の生物学的標的との相互作用や全体の安定性に影響を与える可能性があります。
特性
分子式 |
C20H16BrN3O4 |
|---|---|
分子量 |
442.3 g/mol |
IUPAC名 |
5-(4-bromophenyl)-N-(4-ethyl-3-oxo-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H16BrN3O4/c1-2-24-16-9-14(7-8-17(16)27-11-19(24)25)22-20(26)15-10-18(28-23-15)12-3-5-13(21)6-4-12/h3-10H,2,11H2,1H3,(H,22,26) |
InChIキー |
SMLAPDLMAAQSDX-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-bromophenyl)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11318466.png)

![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide](/img/structure/B11318491.png)

![5-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11318500.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11318501.png)
![2-(2-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11318504.png)
![5-ethyl-3-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11318512.png)
![N-(2-methoxyphenyl)-2-(2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide](/img/structure/B11318515.png)
![N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11318517.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11318518.png)
![N-(3-chloro-4-methylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318520.png)
![N-cyclopropyl-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318526.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11318531.png)
